2,3-Dihydroxypropoxy(dioxo)bismuth

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dihydroxypropoxy(dioxo)bismuth is a bismuth-based compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Bismuth compounds are known for their relatively low toxicity compared to other heavy metals, making them suitable for use in medicinal and industrial applications. The presence of dihydroxypropoxy groups in this compound adds to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropoxy(dioxo)bismuth typically involves the reaction of bismuth salts with dihydroxypropoxy-containing ligands. One common method is the reaction of bismuth nitrate with 2,3-dihydroxypropoxy ligands under controlled conditions. The reaction is usually carried out in an aqueous medium with the pH adjusted to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropoxy(dioxo)bismuth undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.

Reduction: It can be reduced to lower oxidation state bismuth compounds.

Substitution: The dihydroxypropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction can produce bismuth metal or lower oxidation state bismuth compounds.

Scientific Research Applications

Chemistry

In chemistry, 2,3-Dihydroxypropoxy(dioxo)bismuth is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that require bismuth as a catalyst.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.

Medicine

Bismuth compounds, including this compound, are explored for their antimicrobial properties. They are used in the treatment of gastrointestinal disorders and as components in certain medications.

Industry

In the industrial sector, this compound is used in the production of specialized materials and coatings. Its unique properties make it suitable for applications that require stability and reactivity.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropoxy(dioxo)bismuth involves its interaction with biological molecules and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and therapeutic effects. The molecular targets include enzymes involved in metabolic processes and proteins that play a role in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Bismuth subsalicylate: Used in gastrointestinal treatments.

Bismuth oxychloride: Used in cosmetics and pigments.

Bismuth nitrate: Used in the synthesis of other bismuth compounds.

Uniqueness

2,3-Dihydroxypropoxy(dioxo)bismuth is unique due to the presence of dihydroxypropoxy groups, which enhance its reactivity and versatility. This makes it suitable for a wider range of applications compared to other bismuth compounds.

Biological Activity

2,3-Dihydroxypropoxy(dioxo)bismuth is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of this compound

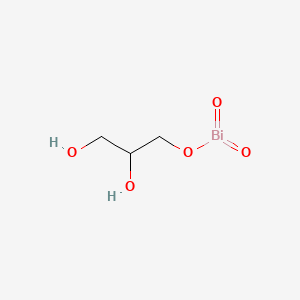

- Chemical Formula : C₃H₇BiO₅

- CAS Number : 6274-91-5

- IUPAC Name : this compound

Antimicrobial Properties

Recent studies have indicated that bismuth compounds, including this compound, exhibit significant antimicrobial activity. Research has shown that bismuth can inhibit the growth of various pathogens, including Helicobacter pylori. The mechanism involves downregulation of virulence factors and disruption of essential bacterial functions.

- Inhibition of Helicobacter pylori :

-

Broad-spectrum Antibacterial Activity :

- Bismuth complexes have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain Bi(III) complexes exhibit minimum inhibitory concentrations (MIC) in the micromolar range against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

The biological activity of this compound may involve several mechanisms:

- Redox Reactions : The compound can undergo redox reactions that generate reactive species capable of modifying cellular components.

- Interaction with Enzymes : Bismuth compounds may interact with various enzymes, disrupting normal cellular processes.

- Induction of Apoptosis : Some studies suggest that bismuth complexes can trigger apoptosis in cancer cells through DNA fragmentation pathways .

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of various bismuth compounds against H. pylori and other pathogens. The results indicated that this compound showed promising activity with MIC values comparable to established antibiotics.

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | 8.84 | H. pylori |

| Bismuth complex A | 12.5 | MRSA |

| Bismuth complex B | 10 | VRE |

This table illustrates the comparative effectiveness of this compound against significant pathogens.

Comparative Analysis with Other Bismuth Compounds

Bismuth compounds vary widely in their biological activities based on their chemical structures. The following table summarizes the activities of selected bismuth compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antimicrobial | Effective against H. pylori |

| Bismuth subsalicylate | Gastroprotective | Used in treating ulcers |

| Bi(III) dithiocarbamate complex | Antitumor | High cytotoxicity towards cancer cells |

Properties

CAS No. |

6274-91-5 |

|---|---|

Molecular Formula |

C3H7BiO5 |

Molecular Weight |

332.07 g/mol |

IUPAC Name |

2,3-dihydroxypropoxy(dioxo)bismuth |

InChI |

InChI=1S/C3H7O3.Bi.2O/c4-1-3(6)2-5;;;/h3-4,6H,1-2H2;;;/q-1;+1;; |

InChI Key |

FPRTUXYYIHUUOV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO[Bi](=O)=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.